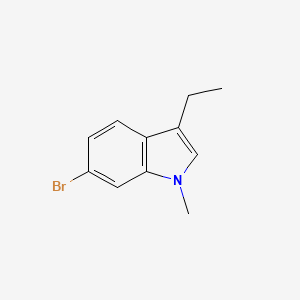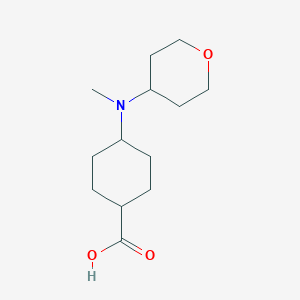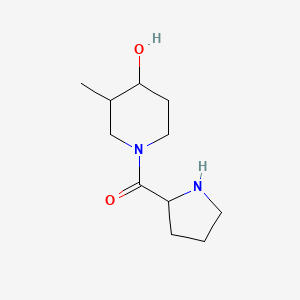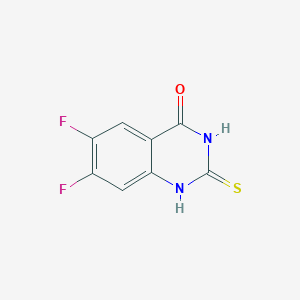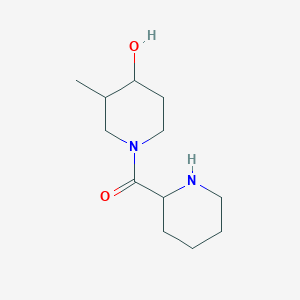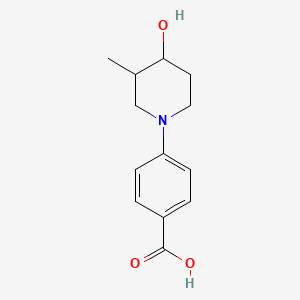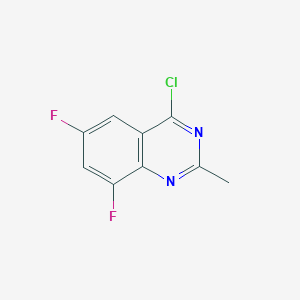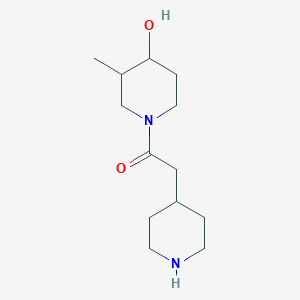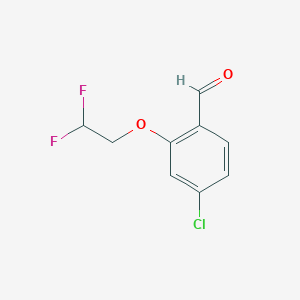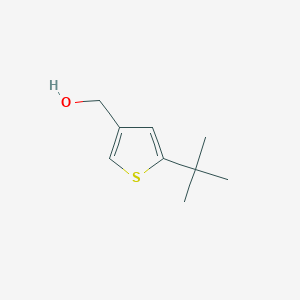
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol
Descripción general
Descripción
“(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol” is a complex organic compound. It is composed of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups at the 3rd and 5th positions . The piperidine ring is substituted with a methanol group at the 4th position .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex due to the presence of two different rings and various substituents. The presence of nitrogen in the rings makes it a heterocyclic compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A compound closely related to the target molecule, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol, was synthesized, characterized by spectroscopic techniques, and its molecular structure was confirmed by X-ray diffraction studies. This process revealed the compound's crystallization in the monoclinic crystal system, with the piperidine ring assuming a chair conformation, indicating a methodology for the structural analysis of similar compounds (Naveen et al., 2015).
Antimicrobial and Anticancer Potential
Research on novel pyrazole derivatives, including those related to the query compound, has shown significant potential as antimicrobial and anticancer agents. Studies have synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating higher anticancer activity compared to reference drugs and good to excellent antimicrobial activity (Hafez et al., 2016).
Molecular Interaction Studies
Investigations into molecular interactions of analogous compounds with biological receptors can provide insights into their potential therapeutic applications. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor has been studied, offering valuable information on the structure-activity relationship and potential for drug development (Shim et al., 2002).
Antitubercular and Antifungal Activity
The synthesis and evaluation of novel compounds for antitubercular and antifungal activities have been conducted, demonstrating the potential of pyrazole derivatives in treating infectious diseases. Some synthesized compounds displayed very good activity, highlighting the importance of structural modifications to enhance biological efficacy (Syed et al., 2013).
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrazole derivatives can act as inhibitors, activators, or modulators of their targets, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the biochemical pathways it might affect. Pyrazole derivatives are involved in a wide range of biological activities, suggesting they could potentially interact with multiple biochemical pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-11(8-16)4-6-15/h11,16H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEBAODKIFOOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




